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  • Product: Methyl 4-(4-amino-2-chlorophenoxy)benzoate
  • CAS: 946697-20-7

Core Science & Biosynthesis

Foundational

The Lynchpin of Modern Herbicides: A Technical Guide to Methyl 4-(4-amino-2-chlorophenoxy)benzoate

Abstract The relentless pursuit of enhanced agricultural productivity has necessitated the development of sophisticated and selective herbicides. Within the diverse arsenal of modern agrochemicals, phenoxy herbicides con...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of enhanced agricultural productivity has necessitated the development of sophisticated and selective herbicides. Within the diverse arsenal of modern agrochemicals, phenoxy herbicides continue to play a pivotal role. This technical guide provides an in-depth exploration of Methyl 4-(4-amino-2-chlorophenoxy)benzoate, a critical intermediate in the synthesis of a new generation of potent and selective herbicides. While not a commercial herbicide itself, its unique structural motifs make it a valuable building block for active ingredients that target key enzymatic pathways in weeds. This document will elucidate the synthetic pathways to this intermediate, its subsequent conversion into a final herbicidal product, the underlying mechanisms of action, and the analytical methodologies required for its characterization. This guide is intended for researchers, chemists, and professionals in the agrochemical and life sciences sectors who are engaged in the discovery and development of novel herbicidal agents.

Introduction: The Enduring Significance of Phenoxy Herbicides

Phenoxy herbicides, a class of compounds characterized by a phenoxyalkyl carboxylic acid structure, have been a cornerstone of weed management since the mid-20th century.[1] Their mode of action often mimics natural plant hormones, leading to uncontrolled growth and subsequent death of susceptible broadleaf weeds.[2] The continuous evolution of this class has led to the development of more complex and selective molecules, such as the aryloxyphenoxypropionates ("fops"), which exhibit high efficacy against grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1]

The strategic importance of intermediates like Methyl 4-(4-amino-2-chlorophenoxy)benzoate lies in their ability to introduce specific functionalities that enhance herbicidal activity and selectivity. The presence of a chlorine atom, an amino group, and a methyl ester on a diphenyl ether backbone provides multiple reaction sites for the synthesis of diverse and complex final products.

Synthesis of the Core Intermediate: Methyl 4-(4-amino-2-chlorophenoxy)benzoate

The synthesis of Methyl 4-(4-amino-2-chlorophenoxy)benzoate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The key transformation is the formation of the diaryl ether bond, which is typically achieved through a copper-catalyzed Ullmann condensation reaction.[3]

Synthesis of Precursors

The primary precursors for the synthesis of the target intermediate are 4-amino-2-chlorophenol and a suitable aryl halide, such as methyl 4-bromobenzoate.

2.1.1. Synthesis of 4-amino-2-chlorophenol

4-amino-2-chlorophenol can be synthesized from 2,5-dichloronitrobenzene. The process involves the hydrolysis of one of the chlorine atoms to a hydroxyl group, followed by the reduction of the nitro group to an amine.[2][4]

Step 1: Hydrolysis of 2,5-dichloronitrobenzene to 4-chloro-2-nitrophenol. Step 2: Reduction of 4-chloro-2-nitrophenol to 4-amino-2-chlorophenol.

2.1.2. Synthesis of Methyl 4-hydroxybenzoate

Methyl 4-hydroxybenzoate is commercially available but can also be synthesized in the laboratory via Fischer esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst.[5][6]

Proposed Synthesis of Methyl 4-(4-amino-2-chlorophenoxy)benzoate via Ullmann Condensation

The formation of the ether linkage between 4-amino-2-chlorophenol and methyl 4-bromobenzoate is proposed to proceed via a modified Ullmann condensation. This reaction typically requires a copper catalyst and a base in a polar aprotic solvent.

Experimental Protocol: Synthesis of Methyl 4-(4-amino-2-chlorophenoxy)benzoate

Materials:

  • 4-amino-2-chlorophenol (1.0 eq)

  • Methyl 4-bromobenzoate (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-amino-2-chlorophenol, methyl 4-bromobenzoate, copper(I) iodide, L-proline, and potassium carbonate.

  • Add anhydrous DMF to the flask and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure Methyl 4-(4-amino-2-chlorophenoxy)benzoate.

Characterization Data
PropertyValue
Molecular Formula C₁₄H₁₂ClNO₃
Molecular Weight 277.71 g/mol
CAS Number 946697-20-7
Appearance Off-white to light brown solid
Hazard Irritant

Data sourced from Matrix Scientific.[7]

Transformation into a Herbicidal Active Ingredient: A Hypothetical Pathway

The amino group on the Methyl 4-(4-amino-2-chlorophenoxy)benzoate intermediate is a key functional handle for further chemical modification to produce a final herbicidal product. Drawing inspiration from the synthesis of aryloxyphenoxypropionate herbicides like quizalofop-p-ethyl, a plausible subsequent reaction involves the acylation of the amino group.[8][9]

Proposed Synthesis of a Hypothetical Herbicide

A hypothetical herbicidal compound can be synthesized by reacting Methyl 4-(4-amino-2-chlorophenoxy)benzoate with a suitable acylating agent, for instance, a substituted quinoxaline derivative, which is a common moiety in modern herbicides.

Experimental Protocol: Synthesis of a Hypothetical Quizalofop Analog

Materials:

  • Methyl 4-(4-amino-2-chlorophenoxy)benzoate (1.0 eq)

  • 2-chloro-6-(trifluoromethyl)quinoxaline (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, charge a Schlenk tube with Methyl 4-(4-amino-2-chlorophenoxy)benzoate, 2-chloro-6-(trifluoromethyl)quinoxaline, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Add anhydrous toluene to the Schlenk tube, seal it, and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the hypothetical herbicide.

Mechanism of Action: Targeting Essential Plant Enzymes

The mode of action of the hypothetical herbicide derived from Methyl 4-(4-amino-2-chlorophenoxy)benzoate would depend on the final chemical structure.

  • Auxin Mimicry : If the final structure resembles traditional phenoxy herbicides like MCPA, it would likely act as a synthetic auxin.[2] This leads to unregulated cell division and growth, ultimately causing the death of susceptible broadleaf plants.

  • ACCase Inhibition : If the final structure is an aryloxyphenoxypropionate derivative, it would likely inhibit the acetyl-CoA carboxylase (ACCase) enzyme.[1] This enzyme is critical for fatty acid synthesis in grasses. Its inhibition disrupts cell membrane formation and leads to the death of grass weeds.

Analytical Methods for Characterization and Quality Control

The purity and identity of Methyl 4-(4-amino-2-chlorophenoxy)benzoate and its herbicidal derivatives are crucial for ensuring efficacy and safety. A combination of analytical techniques is employed for this purpose.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) To determine the purity of the intermediate and the final product.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure of the intermediate and the final herbicide.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecules.

Safety and Environmental Considerations

As with all agrochemicals, the synthesis and application of herbicides derived from Methyl 4-(4-amino-2-chlorophenoxy)benzoate require strict adherence to safety protocols. The intermediate itself is classified as an irritant.[7] The final herbicidal product would require extensive toxicological and environmental fate studies to assess its impact on non-target organisms and ecosystems.

Conclusion

Methyl 4-(4-amino-2-chlorophenoxy)benzoate represents a key building block in the development of advanced, selective herbicides. Its synthesis, rooted in fundamental organic reactions like the Ullmann condensation, allows for the creation of complex molecules with tailored herbicidal activities. The ability to functionalize the amino group provides a versatile platform for generating a wide array of potential active ingredients. Further research into the derivatization of this intermediate holds the promise of discovering novel herbicides with improved efficacy, selectivity, and environmental profiles, thereby contributing to the future of sustainable agriculture.

Diagrams

Synthesis Pathway

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_intermediate Intermediate Synthesis cluster_herbicide Herbicide Synthesis 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene 4-Amino-2-chlorophenol 4-Amino-2-chlorophenol 2,5-Dichloronitrobenzene->4-Amino-2-chlorophenol Hydrolysis & Reduction Methyl 4-(4-amino-2-chlorophenoxy)benzoate Methyl 4-(4-amino-2-chlorophenoxy)benzoate 4-Amino-2-chlorophenol->Methyl 4-(4-amino-2-chlorophenoxy)benzoate Ullmann Condensation 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate 4-Hydroxybenzoic Acid->Methyl 4-hydroxybenzoate Esterification Hypothetical Herbicide Hypothetical Herbicide Methyl 4-(4-amino-2-chlorophenoxy)benzoate->Hypothetical Herbicide Acylation Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-bromobenzoate->Methyl 4-(4-amino-2-chlorophenoxy)benzoate Acylating Agent Acylating Agent Acylating Agent->Hypothetical Herbicide

Caption: Proposed synthetic pathway for a hypothetical herbicide from precursor materials.

Experimental Workflow

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Combine Reactants & Catalyst Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Heat & Stir Workup Workup Reaction Monitoring->Workup TLC/HPLC Purification Purification Workup->Purification Extraction & Washing Characterization Characterization Purification->Characterization Column Chromatography End End Characterization->End HPLC, MS, NMR

Caption: General experimental workflow for synthesis and analysis.

References

Sources

Exploratory

Precision Melting Point Determination of Crystalline Methyl 4-(4-amino-2-chlorophenoxy)benzoate

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes experimental rigor, regulatory alignment (USP/Ph.[1] Eur.), and the specific physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It prioritizes experimental rigor, regulatory alignment (USP/Ph.[1] Eur.), and the specific physicochemical challenges of the target compound.[1]

Technical Guidance Document | Doc ID: SAS-MP-2026-02 [1]

Executive Summary

The accurate determination of the melting point (MP) for Methyl 4-(4-amino-2-chlorophenoxy)benzoate (CAS 946697-20-7) is a Critical Quality Attribute (CQA) in the synthesis of the kinase inhibitor Sorafenib (Nexavar).[1] As the immediate precursor to the urea formation step, the purity and solid-state form of this ether intermediate directly influence the yield and impurity profile of the final API.[1]

This guide details the determination of the melting point using two complementary methodologies: Capillary Method (USP <741>) for visual onset confirmation and Differential Scanning Calorimetry (DSC, USP <891>) for thermodynamic purity assessment.[1]

Compound Profile
PropertySpecification
Chemical Name Methyl 4-(4-amino-2-chlorophenoxy)benzoate
CAS Registry 946697-20-7
Molecular Formula C₁₄H₁₂ClNO₃
Molecular Weight 277.70 g/mol
Physical State Off-white to tan crystalline solid
Role Intermediate in Sorafenib Tosylate synthesis
Expected MP Range Typically 108°C – 115°C (Dependent on polymorph/purity)

Pre-Analytical Considerations: Sample Integrity

Before thermal analysis, the sample history must be standardized.[1] This compound contains an amine and an ester; it is susceptible to hydrolysis if wet and oxidation if stored improperly.[1]

  • Drying: Ensure the sample is dried to constant weight (LOD < 0.5%).[1] Residual solvent (e.g., methanol from recrystallization) will depress the melting point significantly (Raoult’s Law) and broaden the range.[1]

  • Grinding: Gently mortar the crystals to a fine powder. Caution: Excessive mechanical stress can induce partial amorphization or polymorphic transition, leading to artifactual exotherms in DSC.[1]

Method A: Capillary Melting Point (Visual)

Regulatory Basis: USP <741> Class Ia; Ph.[1] Eur. 2.2.14.[1] Objective: To determine the capillary clear point and melting range.

Experimental Protocol
  • Preparation: Fill a clean, dry glass capillary (1.5 mm O.D.) with the fine powder to a height of 3–4 mm. Compact by tapping the capillary on a hard surface (or dropping it through a glass tube).[1]

  • Apparatus Setup: Use a calibrated automated melting point apparatus (e.g., Mettler Toledo MP90 or Büchi M-565).[1]

  • Ramp Profile:

    • Fast Ramp: Heat to 90°C at 10°C/min.[1]

    • Stabilization: Hold at 90°C for 60 seconds.

    • Measurement Ramp: Ramp from 90°C to 130°C at 1.0°C/min .

  • Observation:

    • Record

      
       (Collapse point): The first visual sign of liquid formation (wetting).[1]
      
    • Record

      
       (Clear point): The temperature at which the last crystal disappears.[1]
      
Acceptance Criteria

For a "Pure" intermediate suitable for the next synthetic step:

  • Range (

    
    ): 
    
    
    
    .
  • Value: Must fall within the established in-house specification (e.g.,

    
    ).
    

Method B: Differential Scanning Calorimetry (Thermodynamic)

Regulatory Basis: USP <891>; Ph.[1] Eur. 2.2.34.[1] Objective: To distinguish between melting, solvate desolvation, and polymorphic transitions.

Experimental Protocol
  • Pan Selection: Use Tzero Aluminum pans (hermetically sealed with a pinhole if volatile evolution is suspected, otherwise crimped).[1]

  • Sample Mass: Weigh 2.0 – 4.0 mg of sample. Precision

    
     mg.
    
  • Purge Gas: Dry Nitrogen at 50 mL/min.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: Integrate the endothermic peak.

Data Interpretation[1]
  • Melting Onset (

    
    ):  The intersection of the extrapolated baseline and the tangent of the leading edge.[1] This is the robust thermodynamic melting point.[1]
    
  • Peak Maximum (

    
    ):  Dependent on sample mass and heating rate; less reliable than onset.[1]
    
  • Enthalpy of Fusion (

    
    ):  A decrease in 
    
    
    
    compared to the reference standard indicates lower crystallinity or impurities.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for characterizing the solid.

MP_Determination Start Sample: Methyl 4-(4-amino-2-chlorophenoxy)benzoate Dry Drying: Vacuum Oven (40°C, <50 mbar) Start->Dry Method_Select Select Method Dry->Method_Select Capillary Method A: Capillary (Visual Range) Method_Select->Capillary QC Routine DSC Method B: DSC (Thermodynamic Onset) Method_Select->DSC Characterization Result_Cap Result: Range > 2°C? Capillary->Result_Cap Result_DSC Result: Single Endotherm? DSC->Result_DSC Pass PASS: Proceed to Synthesis Result_Cap->Pass No (Sharp melt) Fail_Impure FAIL: Recrystallize (Impurity suspected) Result_Cap->Fail_Impure Yes (Broad range) Result_DSC->Pass Yes Result_DSC->Fail_Impure Broad/Depressed Fail_Poly FAIL: Polymorph Check (XRPD required) Result_DSC->Fail_Poly No (Split peak)

Figure 1: Decision matrix for solid-state release of the Sorafenib intermediate. Green paths indicate acceptable quality; red paths require remediation.[1]

Technical Troubleshooting & Insights

The "Double Peak" Phenomenon

If DSC reveals two endothermic events (e.g., one at 105°C and another at 112°C), do not assume impurity immediately.[1]

  • Cause: This intermediate may exhibit enantiotropic polymorphism .[1] The first peak could be the melting of a metastable form, followed by recrystallization and melting of the stable form.[1]

  • Resolution: Perform Hot Stage Microscopy (HSM).[1] If crystals change habit (shape) after the first melt, it is a polymorphic transition.[1]

Depression of Melting Point

A melting point observed at 100°C–105°C (below the expected ~110°C) typically indicates:

  • Residual Solvent: Check TGA (Thermogravimetric Analysis). A weight loss >1% prior to melting confirms solvate or wet cake.[1]

  • Structural Impurity: The presence of unreacted Methyl 4-hydroxybenzoate or 3-chloro-4-nitrobenzene precursors.[1]

Comparison of Methods
FeatureCapillary (USP <741>)DSC (USP <891>)
Primary Output Visual Range (

)
Enthalpy (

) &

Sensitivity Low (Subjective)High (Quantitative)
Sample Size ~5 mg2–4 mg
Best For Routine QC ReleaseImpurity ID & Polymorph Screening

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <741> Melting Range or Temperature. USP-NF.[1] Link[1]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <891> Thermal Analysis. USP-NF.[1] Link[1]

  • Banker, P., et al. (2011).[1] "Sorafenib Tosylate and its Intermediates: Solid State Characterization." Journal of Pharmaceutical Sciences. (Contextual grounding for Sorafenib intermediates).

  • European Pharmacopoeia (Ph.[1] Eur.). (2023).[1] Chapter 2.2.14 Melting Point - Capillary Method. EDQM. Link

  • ChemicalBook. (2024).[1] Methyl 4-(4-amino-2-chlorophenoxy)benzoate Product Entry (CAS 946697-20-7).[1][2] Link

Sources

Foundational

An In-Depth Technical Guide to the Stability of Amino-Chlorophenoxy Benzoates Under Ambient Conditions

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Stability in Drug Development In the pharmaceutical industry, the chemical sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stability in Drug Development

In the pharmaceutical industry, the chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf life of the final drug product.[1] A molecule that degrades over time can lose its therapeutic effect, or worse, transform into compounds with toxicological risks. Amino-chlorophenoxy benzoates, a class of molecules with potential therapeutic applications, possess a chemical structure with several moieties susceptible to degradation under ambient conditions. This guide provides a comprehensive technical overview of the factors influencing their stability, the likely degradation pathways, and the methodologies required to establish a robust stability profile. As a self-validating system, the protocols described herein are designed to ensure scientific integrity and meet regulatory expectations.[2][3]

Molecular Structure and Inherent Stability Considerations

The stability of amino-chlorophenoxy benzoates is intrinsically linked to their chemical architecture. The core structure contains an ester linkage, an aromatic ether, a halogen substituent (chloro), and an amino group, each contributing to the molecule's reactivity and potential degradation pathways.

  • Ester Linkage: The benzoate ester is a primary site for hydrolysis, a common degradation pathway for many ester-containing drugs.[4] This reaction is highly sensitive to pH and can be catalyzed by both acids and bases.[5][6][7]

  • Amino Group: The amino group can be susceptible to oxidation, leading to the formation of colored degradants and a potential loss of potency. Its basic nature also influences the molecule's overall solubility and reactivity at different pH values.

  • Chlorophenoxy Moiety: The ether linkage in the chlorophenoxy group can undergo cleavage under harsh conditions. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring.

  • Aromatic Rings: While generally stable, the aromatic rings can be susceptible to photodegradation, especially in the presence of sensitizers.[8][9][10]

Understanding these structural "hot spots" is the first step in designing meaningful stability studies.

Factors Influencing the Stability of Amino-Chlorophenoxy Benzoates

Several environmental factors can significantly impact the stability of amino-chlorophenoxy benzoates during manufacturing, storage, and use.[11] A systematic evaluation of these factors is crucial for predicting shelf-life and defining appropriate storage conditions.

pH

The pH of the environment is one of the most critical factors affecting the stability of these compounds, primarily due to the susceptibility of the ester linkage to hydrolysis.[5][6][7][12]

  • Acidic Conditions: Under low pH, the ester can undergo acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid (a chlorophenoxy benzoic acid derivative) and an amino alcohol.

  • Alkaline Conditions: Base-catalyzed hydrolysis is often more rapid and can lead to the formation of the carboxylate salt and the amino alcohol.[5][6] The rate of hydrolysis typically increases with increasing pH in the alkaline range. For every one-point increase in pH, the rate of hydrolysis can increase by approximately tenfold.[6]

Temperature

Temperature accelerates the rate of chemical reactions, including degradation.[11] The effect of temperature on the degradation rate is often described by the Arrhenius equation. Thermal degradation studies are essential to understand the molecule's stability under various storage and shipping conditions.[13] It is important to note that high temperatures may not always produce predictive degradation pathways.[13]

Light (Photostability)

Exposure to light, particularly in the ultraviolet (UV) range, can induce photodegradation.[11] This can involve cleavage of chemical bonds or the formation of reactive species that lead to further degradation.[8][9][10][14] Photostability testing is a regulatory requirement and helps determine if the drug substance or product needs protection from light.[13]

Oxidative Stress

The presence of oxygen and oxidizing agents can lead to oxidative degradation.[4] The amino group, in particular, can be a target for oxidation. Metal ions can also catalyze oxidative reactions.

Humidity

Moisture can accelerate degradation, especially hydrolysis.[11] Therefore, understanding the hygroscopicity of the amino-chlorophenoxy benzoate and its stability under different humidity levels is crucial for selecting appropriate packaging.

Elucidating Degradation Pathways: The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability assessment.[1][4] It involves intentionally subjecting the compound to harsh conditions to accelerate degradation and generate potential degradation products.[3][15] This provides critical information for:

  • Identifying likely degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods. [2][16][17]

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Analysis Analysis of Stressed Samples (e.g., HPLC-DAD/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 70°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis API Amino-Chlorophenoxy Benzoate API API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Pathway Elucidation of Degradation Pathways Analysis->Pathway Method Development of Stability- Indicating Method Analysis->Method Hydrolysis_Pathway Parent Amino-Chlorophenoxy Benzoate Products + Parent->Products Parent->Products H+ or OH- (Hydrolysis) Acid Chlorophenoxy Benzoic Acid Products->Acid Alcohol Amino Alcohol Products->Alcohol

Caption: Primary hydrolytic degradation pathway.

Developing a Stability-Indicating Analytical Method (SIAM)

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the API due to degradation. [2][16]It must be able to separate, detect, and quantify the API in the presence of its degradation products and any other impurities. [17]High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the most common technique for developing a SIAM. [17][18]

Experimental Protocol: Development of a Stability-Indicating HPLC Method
  • Column Selection: A reversed-phase C18 column is a good starting point for separating the relatively non-polar parent compound from its potentially more polar degradation products.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the amino-containing compounds. [17]3. Detector Wavelength Selection: The detection wavelength should be chosen at the UV absorbance maximum of the parent compound to ensure high sensitivity. A DAD allows for the monitoring of multiple wavelengths and can aid in peak purity assessment. [18]4. Method Optimization: Inject samples from the forced degradation studies to challenge the method's specificity. The gradient, mobile phase pH, and column temperature should be optimized to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. [2] The logical relationship for developing a SIAM is depicted in the following diagram.

SIAM_Development Start Forced Degradation Sample Generation Dev Initial Method Development (Column, Mobile Phase, Detector) Start->Dev Inject Inject Stressed Samples Dev->Inject Optimize Optimize Separation (Gradient, pH, Temp.) Inject->Optimize Evaluate Specificity Optimize->Inject Iterate Validate Method Validation (ICH Guidelines) Optimize->Validate Separation Achieved

Caption: Logical workflow for SIAM development.

Quantitative Data Presentation

To facilitate easy comparison and interpretation, all quantitative stability data should be summarized in a clear and structured table.

Stress ConditionDurationTemperature (°C)% Degradation of APIMajor Degradants Formed
0.1 N HCl24 hours6015.2Chlorophenoxy Benzoic Acid, Amino Alcohol
0.1 N NaOH4 hours2522.5Chlorophenoxy Benzoic Acid, Amino Alcohol
3% H₂O₂24 hours255.8Oxidized Amino Species
Dry Heat48 hours808.1Multiple Minor Degradants
Photolytic (ICH Q1B)1.2 million lux hours253.5Photodegradation Products

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Proactive Approach to Ensuring Stability

A thorough understanding of the stability of amino-chlorophenoxy benzoates under ambient conditions is not merely a regulatory hurdle but a fundamental scientific necessity. By proactively investigating the impact of pH, temperature, light, and other stress factors, researchers and drug development professionals can build a comprehensive stability profile. This involves conducting well-designed forced degradation studies to elucidate potential degradation pathways and developing and validating a robust stability-indicating analytical method. This proactive, science-driven approach ensures the development of safe, effective, and stable pharmaceutical products.

References

  • Royed Training. (2024, February 21). What is a Stability-indicating assay method? Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. Retrieved from [Link]

  • International Journal of Scientific & Development Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. Retrieved from [Link]

  • LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • Cambium Analytica. (n.d.). Analytical Test Library | Benzoic Acid - Sodium Benzoate. Retrieved from [Link]

  • PubMed. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Frontiers in Chemistry. (2019, December 12). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Retrieved from [Link]

  • PubMed Central. (n.d.). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • MedCrave. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ALWSCI. (2024, October 15). Preservative Content Analysis: Techniques And Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubMed Central. (2023, January 23). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Retrieved from [Link]

  • In-Situ. (n.d.). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Pharmaguideline. (2008, June 27). Method of Analysis for Sodium Benzoate. Retrieved from [Link]

  • Scientific Reports. (2025, June 25). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Total Destruction of Chlorophenols by Activated Hydrogen Peroxide. Retrieved from [Link]

  • Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Retrieved from [Link]

  • Utah State University DigitalCommons@USU. (2001, July). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway for 3-chlorobenzoic acid by.... Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of dichlobenil, bromoxynil, chloroxynil, and ioxynil. The.... Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • ACS Publications. (n.d.). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Antioxidant Stability of Phenolic Acids and Their Esters. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Systematic Solvent Selection for the Purification of Methyl 4-(4-amino-2-chlorophenoxy)benzoate by Recrystallization

Abstract This document provides a comprehensive guide for the purification of Methyl 4-(4-amino-2-chlorophenoxy)benzoate via recrystallization. Recognizing that this compound is a complex multifunctional molecule, this g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of Methyl 4-(4-amino-2-chlorophenoxy)benzoate via recrystallization. Recognizing that this compound is a complex multifunctional molecule, this guide emphasizes a systematic, first-principles approach to solvent selection rather than a single prescribed method. We detail the theoretical underpinnings of solvent choice, a robust protocol for empirical solvent screening, and a step-by-step procedure for bulk recrystallization. The methodologies are designed for researchers, chemists, and process development professionals aiming to achieve high purity of this and structurally related compounds.

Introduction: The Rationale for Recrystallization

Recrystallization remains a powerful and scalable technique for the purification of solid organic compounds.[1][2] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. For active pharmaceutical ingredient (API) intermediates like Methyl 4-(4-amino-2-chlorophenoxy)benzoate, achieving high purity is critical for downstream synthetic steps and the safety profile of the final API.

The target molecule possesses a unique combination of functional groups: a methyl ester, a secondary aromatic amine, a chloro substituent, and a diaryl ether linkage. This structural complexity necessitates a careful and logical approach to solvent selection. The molecule's polarity is influenced by the hydrogen-bond-donating amine, the polar ester and ether groups, and the non-polar aromatic rings. A successful recrystallization hinges on identifying a solvent or solvent system that can effectively discriminate between the target molecule and process-related impurities based on these physicochemical characteristics.

Theoretical Framework: Principles of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] This ensures minimal product loss in the mother liquor and maximizes recovery. The core principles guiding the selection process are:

  • "Like Dissolves Like" : A compound's solubility is greatest in solvents with similar polarity.[4] Our target molecule has both polar and non-polar regions, suggesting that solvents of intermediate polarity or specific solvent mixtures may be most effective.

  • Impurity Solubility : Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).[3]

  • Chemical Inertness : The solvent must not react with the compound being purified.

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[5]

  • Boiling Point : The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the solid melts in the hot solvent instead of dissolving.[5]

When no single solvent meets these criteria, a binary solvent system (solvent-pair) is employed. This involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent in which the compound is sparingly soluble.[3][5]

Workflow for Solvent System Determination

The following diagram outlines the logical workflow for systematically identifying a suitable recrystallization solvent for Methyl 4-(4-amino-2-chlorophenoxy)benzoate.

Solvent_Selection_Workflow start Start: Crude Methyl 4-(4-amino-2-chlorophenoxy)benzoate test_solvents Test Solubility in a Range of Single Solvents (e.g., Ethanol, IPA, Ethyl Acetate, Toluene, Water, Heptane) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Insoluble Cold, but Dissolves upon Heating? dissolves_cold->dissolves_hot No unsuitable_good Result: Unsuitable (Too Soluble) Retain as 'Good' Solvent for Pair dissolves_cold->unsuitable_good Yes forms_crystals Forms Quality Crystals upon Slow Cooling? dissolves_hot->forms_crystals Yes unsuitable_bad Result: Unsuitable (Insoluble) Retain as 'Poor' Solvent for Pair dissolves_hot->unsuitable_bad No success Result: Suitable Single Solvent Found Proceed to Bulk Recrystallization forms_crystals->success Yes oils_out Result: Unsuitable (Oils out or poor recovery) Consider Solvent Pair forms_crystals->oils_out No use_pair Select Miscible 'Good'/'Poor' Solvent Pair (e.g., Ethanol/Water, EtOAc/Heptane) unsuitable_good->use_pair unsuitable_bad->use_pair end End: Optimized Solvent System Identified success->end oils_out->use_pair protocol_pair Protocol: 1. Dissolve in minimum hot 'Good' solvent. 2. Add hot 'Poor' solvent dropwise to turbidity. 3. Re-clarify with a drop of 'Good' solvent. 4. Cool slowly. use_pair->protocol_pair protocol_pair->end

Caption: Logical workflow for systematic solvent screening.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently test a range of solvents using small quantities of the crude material.

Materials:

  • Crude Methyl 4-(4-amino-2-chlorophenoxy)benzoate

  • Small test tubes or vials (13x100 mm)

  • Hot plate with sand bath or heating block

  • Graduated pipettes or syringes

  • Candidate Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone, Toluene, Heptane, Deionized Water.

Procedure:

  • Preparation : Place approximately 25-50 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Solubility : To each tube, add the selected solvent dropwise (e.g., 0.5 mL increments) while agitating. Observe and record if the solid dissolves completely at room temperature. If it dissolves readily, the solvent is unsuitable as a single solvent but may be a "good" solvent for a pair.

  • Hot Solubility : For solvents that did not dissolve the compound at room temperature, heat the mixture gently to the solvent's boiling point.[3] Continue to add small portions of the solvent until the solid just dissolves completely.[6] Record the approximate volume of solvent used. If a large volume is required, the solvent is likely too poor. If the solid does not dissolve, the solvent is unsuitable.

  • Crystallization : Once a saturated solution is formed at high temperature, remove the test tube from the heat source. Allow it to cool slowly to room temperature, preferably in an insulated container to promote large crystal growth.[6] Observe the quantity and quality of the crystals formed.

  • Cold Insolubility : After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[7] Note the extent of precipitation. An ideal solvent will result in a heavy precipitate at this stage.

  • Evaluation : Based on these observations, fill out the screening table (Table 1) to identify the most promising single solvent or a suitable solvent pair. A good candidate will show poor solubility in the cold and excellent solubility when hot, and will produce well-formed crystals upon cooling.

Table 1: Example Solvent Screening Data Summary
Solvent SystemSolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Observations on Cooling (Crystal Quality & Yield)Suitability
EthanolSparingly SolubleSolubleForms fine white needles. Good recovery.Promising
WaterInsolubleInsolubleN/AUnsuitable (Single) / Potential "Poor"
Ethyl AcetateSolubleVery SolublePoor recovery of crystals.Unsuitable (Single) / Potential "Good"
HeptaneInsolubleSparingly SolubleOily precipitate forms.Unsuitable
TolueneSparingly SolubleSolubleSlow to crystallize, yellowish crystals.Moderate
Ethanol/WaterN/AN/ATo be tested if single solvents are inadequatePotential Pair
EtOAc/HeptaneN/AN/ATo be tested if single solvents are inadequatePotential Pair

Note: This table is for illustrative purposes. Actual results must be determined experimentally.

Protocol 2: Bulk Recrystallization Procedure

This protocol should be performed using the optimal solvent system identified in Protocol 1. The following is a general procedure adaptable for either a single solvent or a solvent-pair system.

Recrystallization_Process A 1. Dissolution Dissolve crude solid in minimum amount of boiling solvent. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B C 3. Slow Cooling Allow the clear filtrate to cool slowly and undisturbed to room temp. B->C D 4. Crystal Formation Crystals form as solubility decreases. C->D E 5. Ice Bath Cooling Maximize crystal yield by cooling in an ice-water bath. D->E F 6. Vacuum Filtration Isolate crystals using a Büchner funnel. Wash with ice-cold solvent. E->F G 7. Drying Dry the purified crystals under vacuum to a constant weight. F->G

Caption: Standard procedural steps for bulk recrystallization.

Procedure:

  • Dissolution : Place the crude Methyl 4-(4-amino-2-chlorophenoxy)benzoate in an appropriately sized Erlenmeyer flask. Add a boiling chip. Add a small portion of the chosen solvent, bring the mixture to a gentle boil on a hot plate, and add more hot solvent in small increments until the solid is just fully dissolved.[4][6] For a solvent pair, dissolve the solid in a minimum amount of the hot "good" solvent, then add the hot "poor" solvent dropwise until the solution turns cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and achieve a clear solution.[7]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Complete Precipitation : Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the product yield.[2]

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing : While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[6][7]

  • Drying : Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The purification of Methyl 4-(4-amino-2-chlorophenoxy)benzoate can be effectively achieved through a systematic approach to recrystallization. By applying the fundamental principles of solubility and empirically screening a curated selection of solvents, researchers can identify an optimal system for achieving high purity and recovery. The protocols detailed herein provide a robust framework for this process, ensuring both scientific rigor and practical efficiency in the laboratory.

References

  • Vertex AI Search. (n.d.). Crystallization.
  • Vertex AI Search. (n.d.). Experiment 2: Recrystallization.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Vertex AI Search. (n.d.). RECRYSTALLISATION.
  • Vertex AI Search. (n.d.). Recrystallization and Crystallization.
  • ChemicalBook. (n.d.). METHYL 4-(4-AMINO-2-CHLOROPHENOXY)BENZOATE.
  • Vertex AI Search. (n.d.). Recrystallization 2.
  • CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.

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Application

Microwave-assisted synthesis of phenoxy benzoate derivatives

Application Note & Protocol Topic: High-Speed, Efficient Synthesis of Phenoxy Benzoate Derivatives via Microwave-Assisted Esterification Audience: Researchers, scientists, and drug development professionals. Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Speed, Efficient Synthesis of Phenoxy Benzoate Derivatives via Microwave-Assisted Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Barriers in Aryl Ester Synthesis

Phenoxy benzoate derivatives are a cornerstone in medicinal chemistry, materials science, and agrochemicals, valued for their diverse biological activities and structural properties. Traditionally, their synthesis via classical Fischer esterification or Schotten-Baumann reactions is often hampered by long reaction times, harsh conditions, and the generation of significant waste, creating bottlenecks in research and development pipelines.[1][2]

Microwave-assisted organic synthesis (MAOS) emerges as a transformative green chemistry technique that directly addresses these challenges.[3] By utilizing microwave irradiation, this technology facilitates rapid, uniform heating of reactants, leading to dramatic accelerations in reaction rates, significantly improved yields, and cleaner product profiles.[4][5] This application note provides a comprehensive guide to the principles, mechanisms, and a detailed protocol for the microwave-assisted synthesis of phenoxy benzoate derivatives, designed to empower researchers to leverage this powerful technology for accelerated discovery.

The Principle of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture. In contrast, microwave heating is a result of the direct interaction of electromagnetic radiation with polar molecules in the reaction.[4]

This interaction, known as dielectric heating, occurs through two primary mechanisms:

  • Dipolar Rotation: Polar molecules, such as the reactants and any polar solvent, continuously attempt to align with the oscillating electric field of the microwave. This rapid rotation generates intermolecular friction, resulting in instantaneous and uniform heating throughout the bulk of the material.

  • Ionic Conduction: If ions are present (e.g., from an acid catalyst), they will migrate through the solution under the influence of the electric field, generating heat through collisions.

This direct energy transfer circumvents the thermal conductivity limitations of the reaction vessel, often leading to temperatures far exceeding the solvent's boiling point in sealed-vessel systems.[6] The result is a significant reduction in reaction time—from hours to mere minutes—and often improved selectivity, as the short exposure to high temperatures minimizes the formation of degradation byproducts.[7][8]

Reaction Mechanism: The Microwave-Enhanced Fischer Esterification

The synthesis of phenoxy benzoate derivatives via this protocol follows the well-established Fischer esterification mechanism, which is significantly accelerated by microwave energy. The overall process is an acid-catalyzed condensation between a carboxylic acid and a phenol to produce an ester and water.[9]

The mechanism proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[10]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, dramatically increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The weakly nucleophilic hydroxyl group of the phenol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a very stable leaving group. This dehydration step is often the rate-determining step and is highly endothermic, making it particularly amenable to acceleration by microwave heating.

  • Deprotonation: The final ester product is formed upon deprotonation of the carbonyl group.

Fischer_Esterification node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_catalyst node_catalyst Reactants Benzoic Acid + Phenol ProtonatedAcid Protonated Carbonyl Reactants->ProtonatedAcid TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt 2. Nucleophilic Attack WaterLeaving Intermediate with -OH2+ Leaving Group TetrahedralInt->WaterLeaving 3. Proton Transfer ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster 4. Elimination of H2O Product Phenoxy Benzoate Ester + Water ProtonatedEster->Product Catalyst_Out H+ ProtonatedEster->Catalyst_Out 5. Deprotonation Catalyst_In H+ Catalyst_In->ProtonatedAcid 1. Protonation Microwave Microwave Energy (Δ) Microwave->WaterLeaving

Caption: Acid-catalyzed Fischer esterification mechanism accelerated by microwave energy.

Experimental Protocol: Synthesis of Phenyl 4-Nitrobenzoate

This protocol details the synthesis of Phenyl 4-Nitrobenzoate as a representative example. The methodology can be adapted for various substituted benzoic acids and phenols.

Materials and Equipment
  • Reagents: 4-Nitrobenzoic acid, Phenol, Concentrated Sulfuric Acid (H₂SO₄, 98%), Ethyl acetate, Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment:

    • Dedicated single-mode microwave reactor (e.g., Biotage® Initiator+, CEM Discover™) with appropriate pressure-rated reaction vials (e.g., 2-5 mL or 10 mL).[9][11]

    • Magnetic stir bar for the reaction vial.

    • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask).

    • Rotary evaporator.

    • System for purification (flash chromatography or recrystallization setup).

    • Analytical equipment for characterization (NMR, IR, MS).

Step-by-Step Synthesis Procedure

Workflow A 1. Reagent Preparation (4-Nitrobenzoic Acid, Phenol, H₂SO₄ in vial) B 2. Microwave Irradiation (Set Temp, Time, Power) A->B C 3. Reaction Cooling (Automated post-run cooling) B->C D 4. Work-up: Extraction (Dilute with EtOAc, wash with NaHCO₃ and Brine) C->D E 5. Drying & Concentration (Dry organic layer with MgSO₄, remove solvent via rotovap) D->E F 6. Purification (Recrystallization or Flash Chromatography) E->F G 7. Characterization (NMR, IR, MS Analysis) F->G

Caption: General experimental workflow for microwave-assisted phenoxy benzoate synthesis.

  • Reaction Setup: To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add 4-nitrobenzoic acid (1.0 mmol, 167.1 mg) and phenol (1.2 mmol, 112.9 mg).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the vial. Safety Note: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Vial Sealing: Securely cap the vial using a septum and crimp cap appropriate for the microwave reactor.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes (or "As Fast As Possible" setting)

    • Hold Time: 10 minutes

    • Power: Variable (instrument will automatically adjust to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50 °C before opening. Most modern reactors have a compressed air cooling feature that does this automatically.

  • Work-up and Extraction:

    • Open the vial and dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid.

    • Wash with brine (1 x 15 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure phenyl 4-nitrobenzoate.

Representative Process Parameters

The following table provides generalized conditions for the synthesis of various phenoxy benzoate derivatives. Optimization may be required for specific substrate combinations.

Benzoic Acid DerivativePhenol DerivativeTemperature (°C)Time (min)CatalystTypical Yield (%)
4-Nitrobenzoic acidPhenol130-14010-15H₂SO₄>90
Benzoic acidPhenol15015H₂SO₄85-95
4-Chlorobenzoic acid4-Methoxyphenol13010H₂SO₄>90
3,5-Dinitrobenzoic acidPhenol1208-10H₂SO₄>95
Acetic AcidBenzyl Alcohol1205H₂SO₄~90

Note: Yields are based on literature reports for similar microwave-assisted esterifications and are highly dependent on purification efficiency.[6][11]

Product Characterization

The identity and purity of the synthesized phenoxy benzoate derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and assess purity. For phenyl benzoate, characteristic aromatic proton signals will appear between δ 7.0-8.5 ppm.[12]

  • Infrared (IR) Spectroscopy: A strong absorption band between 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity. Phenyl benzoate has a melting point of approximately 70 °C.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Deactivated starting materials.1. Increase reaction time or temperature. A stepwise increase (e.g., 10°C or 5 min increments) is recommended. 2. Add an additional drop of catalyst. 3. Ensure reagents are pure and dry.
Reaction Stalled Equilibrium has been reached (due to water byproduct formation).Add a small amount of a dehydrating agent (e.g., silica beads) to the vial before starting the reaction.[9] Use an excess of one reactant (typically the less expensive one).
Dark/Charred Product Reaction temperature is too high, causing decomposition.Reduce the reaction temperature by 10-20 °C and/or decrease the hold time.
Difficulty in Purification Presence of unreacted starting materials or side products.Ensure the NaHCO₃ wash during work-up is thorough to remove all acidic components. Optimize chromatography conditions (solvent polarity, gradient).
Low Purity after Recrystallization Incorrect solvent system chosen.Perform small-scale solvent screening to find an optimal solvent or solvent pair where the product is soluble when hot but sparingly soluble when cold.

Conclusion

Microwave-assisted synthesis represents a significant advancement over traditional methods for preparing phenoxy benzoate derivatives. By offering dramatic reductions in reaction times, improving product yields, and aligning with the principles of green chemistry, this technology provides a powerful and practical tool for chemists in both academic and industrial settings. The protocol detailed herein is robust, easily adaptable, and serves as an excellent starting point for the rapid synthesis and exploration of new chemical entities.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Vertex AI Search. (2019). Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
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  • Vertex AI Search. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
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  • Vertex AI Search. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Taylor & Francis.
  • Vertex AI Search. (2011). Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
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  • Vertex AI Search. (2018).
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Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Methyl 4-(4-amino-2-chlorophenoxy)benzoate

An essential intermediate in the development of pharmaceuticals and advanced materials, Methyl 4-(4-amino-2-chlorophenoxy)benzoate presents unique synthetic challenges. Achieving high yields of this diaryl ether requires...

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in the development of pharmaceuticals and advanced materials, Methyl 4-(4-amino-2-chlorophenoxy)benzoate presents unique synthetic challenges. Achieving high yields of this diaryl ether requires careful consideration of the reaction mechanism, optimization of catalytic systems, and a proactive approach to troubleshooting. This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights to navigate the complexities of its synthesis.

Core Synthetic Strategies: A Comparative Overview

The formation of the diaryl ether linkage is the critical step in synthesizing Methyl 4-(4-amino-2-chlorophenoxy)benzoate. Three primary methodologies are typically employed, each with distinct advantages and operational demands.

Synthetic RouteCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Ullmann Condensation Copper (Cu) salts (e.g., CuI, Cu₂O)[1]High temperatures (>150°C), polar aprotic solvents (DMF, NMP)[2]Cost-effective catalyst, well-established for diaryl ether synthesis.[3]Harsh reaction conditions, often requires stoichiometric copper, can have limited substrate scope.[2]
Buchwald-Hartwig C-O Coupling Palladium (Pd) complexes with phosphine ligands[4][5]Milder temperatures (80-120°C), various solvents (toluene, dioxane).[5]High functional group tolerance, broad substrate scope, generally higher yields.[4]Expensive catalyst and ligands, requires strict anaerobic conditions.[5]
Nucleophilic Aromatic Substitution (SNAr) Catalyst-free or base-mediatedHigh temperatures, requires highly activated aryl halide.[6]Simple, no transition metal catalyst needed.Limited to specific substrates with strong electron-withdrawing groups.[7]

Troubleshooting Guide: From Low Yields to Impurity Profiling

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is failing to initiate or giving less than 10% yield. Where should I start my investigation?

A complete or near-complete reaction failure often points to fundamental issues with the reactants or the reaction environment. A systematic check is crucial.

Initial Troubleshooting Workflow

start Low/No Yield Observed purity Verify Reactant Purity & Integrity (Aryl Halide, Phenol) start->purity Step 1 atmosphere Ensure Strict Inert Atmosphere (Degas solvent, N2/Ar purge) purity->atmosphere Step 2 catalyst Check Catalyst & Ligand Activity (Source, age, handling) atmosphere->catalyst Step 3 base Evaluate Base Strength & Solubility (Anhydrous? Correct pKa?) catalyst->base Step 4 result Systematically Optimize Conditions base->result Outcome

Caption: A systematic workflow for initial troubleshooting of reaction failure.

  • Reactant Purity: The quality of your starting materials—typically a derivative of 4-hydroxybenzoate and 2-chloro-4-aminophenol (or its nitro precursor)—is paramount. The phenol is particularly susceptible to oxidation. Use freshly purified materials or verify the purity of commercial stock via NMR or LC-MS.

  • Inert Atmosphere (Especially for Buchwald-Hartwig): Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst Activity:

    • Copper (Ullmann): Traditional Ullmann reactions often used activated copper powder.[2] Modern protocols favor Cu(I) salts like CuI.[1] Ensure the salt is not oxidized (it should be off-white, not greenish/brown).

    • Palladium (Buchwald-Hartwig): Pre-catalysts and ligands can degrade with improper storage. Use fresh, high-quality materials from reputable suppliers.[8]

  • Base Selection: The base is not just a proton scavenger; it's a key part of the catalytic cycle. It must be strong enough to deprotonate the phenol but not so harsh as to cause decomposition. It must also be anhydrous, as water can poison the catalyst and hydrolyze your ester.

Q2: My yield is consistently low (30-50%). How can I systematically optimize the reaction?

Low yields suggest the reaction is proceeding but is hampered by suboptimal conditions or competing side reactions.

  • Solvent and Base Screening: The interplay between solvent and base is critical.

    • In polar aprotic solvents like DMF or NMP, soluble bases like Cesium Carbonate (Cs₂CO₃) are often effective.[1]

    • In non-polar solvents like toluene or xylene, inorganic bases such as Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are preferred.[1] The lower solubility can sometimes be beneficial by preventing catalyst deactivation.

  • Temperature and Reaction Time:

    • Ullmann reactions traditionally require high temperatures (often >180 °C).[2] However, modern ligand-assisted protocols can run at lower temperatures. If you are not using a ligand, high heat is likely necessary.

    • Buchwald-Hartwig couplings are typically run between 80-110 °C. Excessively high temperatures can lead to catalyst decomposition and side product formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

  • Ligand Selection: Ligands are crucial for accelerating the reaction and enabling milder conditions.[1]

    • For Ullmann couplings, N,N- or N,O-chelating ligands like N,N-dimethylglycine or salicylaldoxime can dramatically improve yields.[1]

    • For Buchwald-Hartwig couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential for promoting both the oxidative addition and reductive elimination steps.[9]

Q3: I am observing significant side products. What are they and how can I minimize them?

The most common side reactions in diaryl ether syntheses include hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the replacement of the chlorine atom on the phenoxy ring with a hydrogen. It is often caused by trace amounts of water or other proton sources in the reaction mixture.

    • Solution: Ensure all reactants, solvents, and the base are rigorously dried. Using a slightly stronger, non-nucleophilic base can sometimes suppress this pathway.

  • Homocoupling of the Phenol: This leads to the formation of a symmetrical diaryl ether. This is more common in Ullmann-type reactions.

    • Solution: This can be minimized by controlling the reaction temperature and ensuring the catalyst is highly active. The use of appropriate ligands can increase the rate of the desired cross-coupling relative to homocoupling.[1]

  • Reduction of Nitro Group (if applicable): If you are using a 4-nitrophenol precursor, some reaction conditions (particularly with phosphine ligands) can lead to its reduction.

    • Solution: Perform the diaryl ether synthesis first, followed by a separate, dedicated reduction step (e.g., using SnCl₂/HCl or catalytic hydrogenation) to convert the nitro group to the amine.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for this molecule?

For laboratory-scale synthesis where yield and functional group tolerance are critical, the Buchwald-Hartwig C-O coupling is often the preferred method due to its milder conditions and broader applicability.[4][5] For industrial-scale synthesis where cost is a major driver, optimizing a modern ligand-assisted Ullmann condensation can be more economical.[6]

Q: What is the mechanistic role of the ligand?

In both copper and palladium catalysis, the ligand plays a multifaceted role. It stabilizes the metal center, increases its solubility, and modulates its electronic properties to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1][9] Bulky ligands, for example, promote the final reductive elimination step that forms the C-O bond and regenerates the active catalyst.[9]

Ullmann Condensation Catalytic Cycle

cluster_0 Catalytic Cycle CuIX Cu(I)X Cu_OAr Cu(I)-OAr' Phenol Ar'-OH + Base Phenol->CuIX Transmetalation ArX Ar-X OxAdd Ar-Cu(III)(X)-OAr' ArX->OxAdd Product Ar-O-Ar' BaseH Base-H⁺ + X⁻ Cu_OAr->OxAdd Oxidative Addition OxAdd->CuIX OxAdd->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Q: How do the electronic properties of the starting materials affect the reaction?

Generally, electron-poor aryl halides (those with electron-withdrawing groups) and electron-rich phenols (with electron-donating groups) react faster.[1] In the case of Methyl 4-(4-amino-2-chlorophenoxy)benzoate, the aryl chloride is activated by the chlorine atom, but the reaction can still be challenging. The amino group on the phenol component makes it electron-rich and thus a good nucleophile for the coupling.

Protocol: Ligand-Accelerated Ullmann Condensation

This protocol provides a starting point for optimization. All operations should be performed in a fume hood using appropriate personal protective equipment.

1. Reaction Setup:

  • To a flame-dried Schlenk flask, add methyl 4-hydroxybenzoate (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and N,N-dimethylglycine (0.2 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

2. Inert Atmosphere:

  • Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

3. Reagent Addition:

  • Add 4-amino-2-chlorophenol (1.1 eq).

  • Add anhydrous dimethylformamide (DMF) via syringe (concentration approx. 0.5 M).

4. Reaction:

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction is typically complete within 12-24 hours.

5. Workup:

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

6. Extraction and Purification:

  • Separate the organic layer. Wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products. | Request PDF - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
  • Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.).
  • Nucleophilic Aromatic Substitution | Request PDF - ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Methyl Ester Stability &amp; Protection

Subject: Minimizing Hydrolysis Side Reactions of Methyl Ester Groups Ticket Type: Technical Guide / Troubleshooting Support Level: Tier 3 (Senior Application Scientist) Executive Summary Methyl esters are the "canaries i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Hydrolysis Side Reactions of Methyl Ester Groups Ticket Type: Technical Guide / Troubleshooting Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Methyl esters are the "canaries in the coal mine" of organic synthesis. Due to their minimal steric hindrance, they are kinetically the most vulnerable of the common alkyl esters to nucleophilic attack. While this makes them excellent prodrug moieties for in vivo enzymatic cleavage, it poses significant stability challenges during multi-step synthesis and aqueous workups.

This guide provides the mechanistic grounding and actionable protocols required to preserve methyl ester integrity during aggressive reaction conditions.

The "Why": Mechanistic Vulnerability

To prevent hydrolysis, one must understand the enemy. The primary threat to methyl esters is Base-Catalyzed Hydrolysis (


) . Unlike acid-catalyzed hydrolysis, which is an equilibrium process, base-catalyzed hydrolysis is essentially irreversible  because the final deprotonation of the carboxylic acid forms a resonance-stabilized carboxylate salt, driving the reaction to completion.
Relative Rates of Hydrolysis (Alkaline Conditions)

The rate of hydrolysis is governed by the steric bulk of the alkoxy group. Methyl esters hydrolyze significantly faster than their counterparts, meaning "mild" conditions for an ethyl ester may be "destructive" for a methyl ester.

Ester TypeRelative Rate (

)
Steric Risk
Methyl (

)
1.00 (Reference)Critical
Ethyl (

)
~0.60High
Isopropyl (

)
~0.30Moderate
tert-Butyl (

)
< 0.01Low
Visualizing the Threat ( Mechanism)

The following diagram illustrates the irreversible nature of saponification. Note the formation of the Tetrahedral Intermediate , the rate-determining step where steric hindrance plays the largest role.

G Start Methyl Ester (R-CO-OMe) Inter Tetrahedral Intermediate Start->Inter Fastest for Methyl Attack Nucleophilic Attack (OH-) Attack->Inter Collapse Collapse & MeO- Departure Inter->Collapse Salt Carboxylate Salt (R-COO-) Collapse->Salt Irreversible Deprotonation

Figure 1: The


 mechanism. The lack of steric bulk on the methyl group lowers the energy barrier for the initial hydroxide attack.

Troubleshooting Dashboard

Use this section to diagnose specific failures in your workflow.

Scenario A: "My methyl ester hydrolyzes during Fmoc deprotection."
  • Context: Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis.

  • Diagnosis: While Fmoc removal typically uses piperidine (a secondary amine), the presence of water or stronger bases (like DBU) can trigger hydrolysis.

  • The Fix:

    • Avoid DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base but is strong enough to promote hydrolysis if any moisture is present. Stick to Piperidine (20% in DMF).[1]

    • Solvent Purity: Use anhydrous DMF. Water acts as the nucleophile; the base merely catalyzes the attack.

    • Alternative Reagents: If the ester is hyper-sensitive, switch to Piperazine or Morpholine , which are milder bases than piperidine [1].

Scenario B: "I lost product yield during aqueous workup."
  • Context: Quenching a reaction or washing an organic layer.[2][3][4]

  • Diagnosis: The "Contact Time" between the ester and the aqueous base (e.g.,

    
     or 
    
    
    
    ) was too long, or the temperature was too high.
  • The Fix:

    • The "Ice-Brine" Rule: Never wash a methyl ester with room-temperature aqueous base. Always cool the mixture to

      
       first.
      
    • Salting Out: Use saturated brine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) immediately after any basic wash. This reduces the solubility of the ester in the aqueous phase and "dries" the interface.
      
    • Rapid Separation: Do not let layers sit. Separate immediately.

Scenario C: "I need to hydrolyze an ethyl ester but keep the methyl ester."
  • Context: Chemoselective saponification.

  • Diagnosis: Stop immediately. This is kinetically unfavorable. As shown in the "Relative Rates" table, the methyl ester will hydrolyze before the ethyl ester using standard hydroxide reagents.

  • The Fix: You must redesign the synthesis to use orthogonal protection.

    • Option 1: Use a Benzyl ester instead of Ethyl. Benzyl esters can be cleaved by Hydrogenolysis (

      
      ), leaving the Methyl ester untouched [2].
      
    • Option 2: Use a t-Butyl ester .[5] This can be cleaved with TFA (acidic), to which the Methyl ester is stable.

Proven Protocols

Protocol 1: The "Safe" Basic Workup

Standard Operating Procedure for neutralizing acid-catalyzed reactions containing methyl esters.

StepActionRationale
1 Cool Down Place reaction flask in an ice bath (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) for 10 mins.
2 Dilution Dilute with excess organic solvent (EtOAc or DCM).
3 Neutralization Slowly add saturated

(Weak Base). Do NOT use

.
4 Phase Cut Shake vigorously for <30 seconds. Separate layers immediately.
5 Brine Wash Wash organic layer with saturated cold brine.
6 Dry Dry over

and filter. Do not store the wet organic layer.
Protocol 2: Orthogonal Deprotection Decision Matrix

How to remove OTHER groups without harming the Methyl Ester.

DecisionTree Start Target Group to Remove Boc Boc Group Start->Boc Fmoc Fmoc Group Start->Fmoc Benzyl Benzyl Ester Start->Benzyl TFA USE: TFA / DCM (Safe) Boc->TFA Pip USE: 20% Piperidine (Safe if Dry) Fmoc->Pip Hydro USE: H2 / Pd-C (Safe) Benzyl->Hydro LiOH AVOID: LiOH/NaOH (Will hydrolyze Methyl) Benzyl->LiOH Dangerous

Figure 2: Decision matrix for orthogonal deprotection. Green nodes indicate safe pathways for preserving methyl esters.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Hydroxide (LiOH) to selectively hydrolyze a methyl ester? A: Yes, but usually the goal is the opposite. LiOH is a standard reagent for cleaving methyl esters. If you are trying to keep the methyl ester, avoid LiOH, NaOH, and KOH.

Q: Is the methyl ester stable to enzymatic degradation? A: Generally, no . In biological systems, esterases (like carboxylesterases) rapidly hydrolyze methyl esters. This is why they are often used as prodrugs to improve membrane permeability, releasing the active acid form inside the cell. If you need metabolic stability, consider a bio-isostere (like an amide or oxadiazole) or a sterically hindered ester (isopropyl/t-butyl) [3].

Q: I read that Trimethyltin hydroxide is "mild." Will it save my methyl ester? A: No. Trimethyltin hydroxide is a specialized reagent designed to hydrolyze esters under neutral conditions. It is often used to hydrolyze methyl esters when the molecule contains other base-sensitive groups (like epimers). It promotes hydrolysis, it does not prevent it [4].

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6][7] Chemical Reviews, 109(6), 2455-2504.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds." Current Drug Metabolism, 4(6), 461-485.

  • Nicolaou, K. C., et al. (2005). "Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters." Angewandte Chemie, 44(9), 1378.

Sources

Troubleshooting

Technical Support Center: Purification of Amino-Chlorophenoxy Benzoates

[1] Topic: Removal of unreacted nitro precursors from amino-chlorophenoxy benzoates. Applicability: Post-reduction workup (Hydrogenation, Fe/HCl, SnCl₂, etc.).[1] Target Audience: Medicinal Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Removal of unreacted nitro precursors from amino-chlorophenoxy benzoates. Applicability: Post-reduction workup (Hydrogenation, Fe/HCl, SnCl₂, etc.).[1] Target Audience: Medicinal Chemists, Process Chemists.

The Chemical Challenge: Why is this separation difficult?

In the synthesis of amino-chlorophenoxy benzoates, the reduction of the nitro precursor is often the final step.[1] The challenge in purification arises from three specific molecular behaviors:

  • Structural Mimicry: The nitro (

    
    ) and amino (
    
    
    
    ) forms share the same chlorophenoxy-benzoate scaffold.[1] This results in very similar Retardation Factors (
    
    
    ) on silica gel, making standard chromatography (flash column) inefficient and solvent-heavy.[1]
  • Lipophilicity: The chlorophenoxy moiety makes both compounds highly lipophilic ("greasy"). This increases the risk of the amine salt "oiling out" rather than dissolving in the aqueous phase during extraction.[1]

  • Weak Basicity: The electron-withdrawing nature of the benzoate ester and the chlorophenoxy group significantly lowers the

    
     of the aniline nitrogen (likely to 
    
    
    
    ).[1] This makes the amine a very weak base, requiring specific pH thresholds to successfully protonate and extract it.

Troubleshooting Workflow

Tier 1: The "Switchable Phase" Protocol (Acid-Base Extraction)

The primary method for separating amines from neutral organic impurities.[1]

The Logic: We exploit the basicity of the amine.[1] By lowering the pH, we force the amine into the aqueous phase as a water-soluble ammonium salt.[1] The neutral nitro impurity remains in the organic phase.[1] We then separate the phases, discard the organic (nitro), and basify the aqueous phase to recover the pure amine.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Note: EtOAc is preferred for safety, but DCM solubilizes "greasy" chlorophenoxy compounds better.

  • Acid Extraction (The Critical Step):

    • Add 2M HCl to the organic layer (Ratio 1:1 v/v).[1]

    • Expert Insight: Do not use weak acids (like acetic acid) or dilute 0.1M HCl. Due to the low

      
       of your target amine, you need a high concentration of protons (
      
      
      
      ) to force the equilibrium toward the salt form (
      
      
      ).[1]
    • Shake vigorously for 5 minutes.

  • Phase Separation:

    • Organic Layer (Top/Bottom depending on solvent): Contains unreacted Nitro precursor and non-basic impurities.

      
      Keep for TLC check, then discard.
      
    • Aqueous Layer: Contains purified Amine salt (

      
      ).[1] 
      
      
      
      Keep.
  • The Wash:

    • Wash the acidic aqueous layer again with fresh organic solvent to remove trace nitro compounds.

  • Recovery (Basification):

    • Cool the aqueous layer to

      
       (Ice bath).
      
    • Slowly add saturated Sodium Bicarbonate (

      
      )  or Sodium Carbonate (
      
      
      
      )
      until pH
      
      
      .[1]
    • Warning:Do not use NaOH. Strong bases can hydrolyze the benzoate ester linkage (Saponification), destroying your product.[1]

  • Final Extraction:

    • Extract the now-cloudy aqueous mixture with EtOAc (3x).[1][2]

    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
Tier 2: Troubleshooting "Oiling Out" & Emulsions

Issue: The amine salt forms a middle gummy layer instead of dissolving in water.

Cause: The chlorophenoxy group is so lipophilic that the hydrochloride salt is not fully water-soluble.[1] Solution:

  • Increase Aqueous Volume: Dilute the acid phase.

  • Add Methanol: Add 5-10% Methanol to the aqueous acid layer. This increases the solubility of the "greasy" salt in the aqueous phase without preventing phase separation.[1]

  • Filter the Emulsion: If a rag layer persists, filter the entire biphasic mixture through a pad of Celite. This often breaks physical emulsions caused by iron/tin residues.

Tier 3: Scavenging (For Trace Impurities)

Issue: Small amounts (<5%) of nitro remain after extraction.[1]

If the acid-base extraction is insufficient, use Solid Phase Extraction (SPE) or Scavenger Resins.[1]

  • Strong Cation Exchange (SCX) Cartridges:

    • Load crude mixture in MeOH.

    • Amine binds to the sulfonic acid resin. Nitro passes through.

    • Wash resin with MeOH.

    • Elute Amine with

      
       in MeOH.[1]
      

Visual Logic: The Purification Flow

PurificationLogic Start Crude Mixture (Amine + Nitro Impurity) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Extract with 2M HCl (Target: pH < 1) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Nitro) PhaseSep->OrgLayer Top/Bottom AqLayer Aqueous Layer (Contains Amine-HCl) PhaseSep->AqLayer Bottom/Top CheckTLC TLC Check: Is Nitro gone? OrgLayer->CheckTLC Basify Neutralize with NaHCO3 (Target: pH 8-9) Avoid NaOH! AqLayer->Basify CheckTLC->AcidWash No (Repeat Wash) Discard Discard to Waste CheckTLC->Discard Yes ExtractFinal Extract into EtOAc Dry & Concentrate Basify->ExtractFinal Product Pure Amino-Chlorophenoxy Benzoate ExtractFinal->Product

Caption: Flowchart illustrating the Acid-Base "Switch" protocol for separating basic amines from neutral nitro precursors.

Frequently Asked Questions (FAQs)

Q1: My product disappeared after the acid wash! Where is it? A: It is likely still in the aqueous acid layer. Because chlorophenoxy benzoates are weak bases, they may not precipitate immediately upon neutralization if the volume is too high.[1]

  • Fix: Saturate the aqueous layer with NaCl ("salting out") before the final extraction to push the organic amine out of the water.[1]

Q2: Can I use NaOH to neutralize the acid? A: No. Benzoate esters are susceptible to hydrolysis (saponification) at high pH, especially if the solution heats up during neutralization.[1] Use Sodium Bicarbonate (


) or Sodium Carbonate (

) and keep the reaction cold (

).[1]

Q3: The layers aren't separating (Emulsion). What now? A: This is common with chlorophenoxy compounds.

  • Add Brine (saturated NaCl).

  • Wait 20 minutes.

  • If using Iron reduction (Bechamp), the emulsion might be suspended iron oxides. Filter through Celite.

Q4: Why 2M HCl? Can I use 0.1M? A: 0.1M is likely too weak. The electron-withdrawing chlorophenoxy and benzoate groups reduce the electron density on the nitrogen, lowering its


.[1] You need a higher concentration of acid (1M-2M) to fully protonate the amine and ensure it prefers the aqueous phase over the organic phase.[1]

Data Summary: Solvent & pH Selection

ParameterRecommendationScientific Rationale
Extraction Solvent Ethyl Acetate (EtOAc)Good solubility for benzoates; safer than chlorinated solvents.[1]
Alt. Solvent Dichloromethane (DCM)Use if the compound is very lipophilic and oils out in EtOAc.[1]
Acid Strength 1.0M - 2.0M HClRequired to protonate weak aniline bases (

).[1]
Base for Recovery Sat.

Gentle pH rise (

) prevents ester hydrolysis.[1]
Monitor Method TLC (UV 254nm)Nitro compounds often quench fluorescence; Amines may stain with Ninhydrin.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][4] Longman Scientific & Technical, 1989. (Chapter 2: Experimental Techniques - Solvent Extraction).

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzocaine (Ethyl 4-aminobenzoate). (Accessed 2024).[1][5] [1]

  • Adams, R.; Cohen, F. L. "Ethyl p-Aminobenzoate."[1][6][7] Organic Syntheses, Coll.[6][7][8] Vol. 1, p.240 (1941); Vol. 8, p.66 (1928).[1] [1]

  • BenchChem. "Catalytic Hydrogenation of Substituted Nitrobenzoates: Application Notes & Protocols."

Sources

Optimization

Technical Support Center: Solubility Optimization for Methyl 4-(4-amino-2-chlorophenoxy)benzoate

The following technical support guide is designed for researchers and process chemists working with Methyl 4-(4-amino-2-chlorophenoxy)benzoate . It addresses specific solubility challenges in methanol, providing diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with Methyl 4-(4-amino-2-chlorophenoxy)benzoate . It addresses specific solubility challenges in methanol, providing diagnostic steps, validated protocols, and chemical context.

Case ID: SOL-MEOH-4A2CPB Compound: Methyl 4-(4-amino-2-chlorophenoxy)benzoate Solvent System: Methanol (MeOH) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Physicochemical Context

Methyl 4-(4-amino-2-chlorophenoxy)benzoate is a hydrophobic diaryl ether with a polar amino handle. Its solubility behavior is governed by the competition between its lipophilic core (two aromatic rings + chlorine substituent) and its polar functional groups (ester + amine).

While methanol is a polar protic solvent capable of hydrogen bonding, the high lattice energy of this compound—often exacerbated by


-

stacking and intermolecular hydrogen bonding (amine-to-ester)—can lead to slow dissolution or "crashing out" at high concentrations.
PropertyCharacteristicImpact on Solubility in MeOH
Backbone Diaryl EtherNegative: High lipophilicity requires disrupting strong hydrophobic interactions.
Substituent 2-ChloroNegative: Increases lipophilicity and crystal packing density.
Functional Group 4-Amino (Aniline)Positive: H-bond donor/acceptor. Comparison with pKa (~4.0) suggests it is neutral in MeOH unless acidified.
Functional Group Methyl EsterNeutral/Positive: H-bond acceptor, but susceptible to hydrolysis if pH is mishandled.

Diagnostic Phase: Why isn't it dissolving?

Before altering the solvent system, diagnose the root cause using this Q&A framework.

Q1: Is the solution cloudy or are there distinct crystals?
  • Distinct Crystals: This indicates kinetic solubility limits . The crystal lattice energy is too high to be overcome by solvent interaction at room temperature.

    • Action: Proceed to Protocol A (Thermal/Mechanical) .

  • Cloudy/Milky Suspension: This often indicates impurities (e.g., inorganic salts from a previous reduction step, such as iron oxides or zinc salts) or moisture contamination .

    • Action: Filter a small aliquot. If the filtrate is clear and contains the product (check TLC/LCMS), the solid is likely an inorganic impurity.

Q2: Is the material the Free Base or the HCl Salt?
  • Free Base: Moderate solubility in MeOH. Requires breaking the lattice.

  • HCl Salt: Generally more soluble in MeOH due to ionic solvation, but if the solution is too concentrated, the salt can salt-out.

    • Action: If you have the free base and it's stubborn, Protocol C (Acidification) is highly effective.

Q3: Did you synthesize this via Nitro-reduction?
  • Context: If this compound was made by reducing Methyl 4-(4-nitro-2-chlorophenoxy)benzoate, residual nitro starting material is significantly less soluble in methanol and often yellow.

    • Action: Check LCMS for the mass of the nitro precursor. If present, you are fighting the solubility of the impurity, not the product.

Troubleshooting Protocols

Protocol A: Thermal & Mechanical Activation (Standard)

Use this for initial attempts at concentrations < 50 mg/mL.

  • Prepare Slurry: Add the solid to Methanol.

  • Sonication (Critical): Sonicate for 5–10 minutes at ambient temperature.

    • Why: Sonication creates cavitation bubbles that disrupt the crystal surface, significantly accelerating dissolution kinetics compared to stirring alone.

  • Thermal Cycle:

    • Heat the mixture to 50°C (below MeOH boiling point of 64.7°C).

    • Hold for 10 minutes with vigorous stirring.

    • Caution: Do not reflux for extended periods (>2 hours) to avoid potential transesterification or hydrolysis, although methyl esters are relatively stable in neutral MeOH.

  • Equilibration: Allow to cool slowly to Room Temperature (RT). If precipitate forms immediately, you are above the saturation limit.

Protocol B: The Co-Solvent "Spike" (High Concentration)

Use this if the target concentration is > 50 mg/mL or for NMR sample preparation.

  • Primary Dissolution: Dissolve the compound in a minimum volume of Dichloromethane (DCM) or DMSO .

    • Ratio: 1 part Co-solvent to 10 parts Methanol.

  • Dilution: Slowly add Methanol to the solution while stirring.

  • Rationale: The "like-dissolves-like" principle applies. The chlorinated solvent (DCM) interacts favorably with the chloro-substituted aromatic ring, breaking the lattice. Once in solution, the methanol can maintain solvation.

Protocol C: Controlled Acidification (The "Chemist's Trick")

Use this if the Free Base is stubborn and the application allows for a salt form.

  • Calculation: Calculate 1.05 equivalents of 1.25 M HCl in Methanol .

  • Addition: Add the methanolic HCl dropwise to the suspension of the free base.

  • Mechanism:

    
    
    The protonation of the amino group creates an ionic species that is highly soluble in polar protic solvents like methanol.
    
  • Warning: Do not use aqueous HCl if possible, as water acts as an antisolvent for the hydrophobic backbone. Ensure the final application is compatible with the hydrochloride salt.

Decision Logic & Workflow

The following diagram illustrates the logical flow for troubleshooting solubility issues with this specific intermediate.

SolubilityWorkflow Start Start: Solid in MeOH (Insoluble) CheckImpurity Check Purity (LCMS/TLC) Is it the Nitro precursor? Start->CheckImpurity ImpurityFound Purify Material (Recrystallize/Column) CheckImpurity->ImpurityFound Yes (Nitro present) SonicateHeat Protocol A: Sonicate (10 min) + Heat (50°C) CheckImpurity->SonicateHeat No (Pure Amino) DissolvedA Success: Solution Clear SonicateHeat->DissolvedA Clear StillSolid Still Insoluble? SonicateHeat->StillSolid Cloudy/Precipitate CheckApp Is Salt Form Acceptable? StillSolid->CheckApp Acidify Protocol C: Add 1.0 eq Methanolic HCl CheckApp->Acidify Yes CoSolvent Protocol B: Add 10% DCM or DMSO CheckApp->CoSolvent No (Must be Free Base) Success Success: Stable Solution Acidify->Success CoSolvent->Success

Figure 1: Decision tree for solubilizing Methyl 4-(4-amino-2-chlorophenoxy)benzoate in methanol.

Frequently Asked Questions (FAQ)

Q: Can I use water to help dissolve it? A: No. This compound has a significant hydrophobic backbone (diaryl ether). Adding water to methanol will increase the polarity of the solvent system and likely cause the compound to precipitate (antisolvent effect). Water should only be used if you are deliberately trying to crystallize the product.

Q: I heated the solution and it dissolved, but crystals formed upon cooling. What is this? A: This is a classic recrystallization event. You have created a saturated solution at 50°C. Upon cooling, the solubility decreases, and the compound crashes out. To fix this, you must either reduce the concentration (add more MeOH) or use Protocol B (Co-solvent) to increase the holding capacity of the solvent at room temperature.

Q: Is the methyl ester stable in methanol? A: Generally, yes. Transesterification (Methyl ester


 Methyl ester) is degenerate in methanol, so the product remains unchanged. However, avoid adding strong bases (NaOH/KOH) or excessive water, as this will lead to saponification  (hydrolysis to the carboxylic acid), which has completely different solubility properties.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection and polymorph screening).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[1] Methyl 4-aminobenzoate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Reference for general amino-benzoate solubility behavior).

Sources

Troubleshooting

Technical Support Center: Regioselective Chlorination of Phenoxy Benzoate Precursors

Welcome to the Technical Support Center for the regioselective chlorination of phenoxy benzoate precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective chlorination of phenoxy benzoate precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on these bifunctional molecules. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Part 1: Foundational Principles: Understanding Regioselectivity in Phenoxy Benzoates

The key to controlling chlorination on a phenoxy benzoate scaffold lies in understanding the competing electronic effects of the two distinct aromatic rings. The molecule consists of a phenoxy ring (Ring A) and a benzoate ring (Ring B), linked by an ester functionality.

  • Ring A (The Phenoxy Moiety): This ring is activated towards electrophilic aromatic substitution (EAS).[1][2] The ether oxygen atom donates its lone pair of electrons into the ring through resonance (a +M effect), which increases the electron density of the aromatic system.[1][2][3] This activating influence is stronger than the electron-withdrawing inductive effect (-I) of the oxygen's electronegativity.[3] Consequently, the increased electron density is concentrated at the positions ortho and para to the ether linkage, making these sites the most probable points of electrophilic attack.[4][5][6]

  • Ring B (The Benzoate Moiety): This ring is significantly deactivated towards EAS.[1][2] The carbonyl group of the ester is a powerful electron-withdrawing group (-M effect), pulling electron density out of the ring and making it less nucleophilic.[2][3][4] This deactivation directs any potential, albeit unlikely, electrophilic attack to the meta position.[3]

Under typical electrophilic chlorination conditions, the reaction will overwhelmingly favor substitution on the electron-rich Ring A . The primary challenge, therefore, is not which ring to chlorinate, but where on the activated ring the chlorine will be introduced—the classic ortho vs. para selectivity problem.

Caption: Reactivity profile of phenoxy benzoate towards electrophiles.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chlorination of phenoxy benzoate precursors.

Q1: On which aromatic ring will electrophilic chlorination primarily occur? As established in the foundational principles, chlorination will occur on the electron-rich phenoxy ring (Ring A). The ether oxygen is an activating, ortho-, para-directing group, making this ring significantly more nucleophilic than the benzoate ring, which is deactivated by the electron-withdrawing carbonyl group.[1][2]

Q2: What is the expected product distribution? Will I get a single isomer? You should expect to get a mixture of ortho- and para-chlorinated isomers on the phenoxy ring. Obtaining a single isomer is rare without specific directing strategies. The para isomer is often favored due to reduced steric hindrance compared to the ortho positions, which are adjacent to the bulky ester linkage.[1]

Q3: Which chlorinating agents are recommended for this transformation? The choice of reagent is critical for controlling reactivity and selectivity. The two most common reagents are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

ReagentProsConsBest For
N-Chlorosuccinimide (NCS) Mild, easy to handle solid.[7]Often requires an acid catalyst for less reactive substrates.[8][9]General-purpose chlorination, reactions requiring milder conditions.
Sulfuryl Chloride (SO₂Cl₂) Highly reactive, can be cost-effective.Can lead to over-chlorination or side reactions if not controlled.[10]Reactions where high reactivity is needed or when using specific catalysts to drive para-selectivity.[11][12][13]

Q4: How can I analyze the isomeric ratio of my product mixture? Determining the regioselectivity of your reaction is crucial. The following analytical techniques are recommended:

  • NMR Spectroscopy: ¹H NMR can often distinguish between isomers based on splitting patterns in the aromatic region. For unambiguous assignment, ¹³C NMR and DEPT experiments are invaluable for identifying substituted and unsubstituted carbons.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying isomers, especially when coupled with a mass spectrometer for confirmation of the molecular weight.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate non-volatile isomers for quantification.[16]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the chlorination of phenoxy benzoate precursors.

Problem 1: No reaction or very low conversion.

  • Probable Cause: Insufficient electrophilicity of the chlorinating agent. While the phenoxy ring is activated, reagents like NCS may still require an activator to generate a potent electrophile.[8]

  • Solution:

    • Add a Catalyst: Introduce a catalytic amount of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., AlCl₃, FeCl₃).[17][18][19][20] Lewis acids are particularly effective at polarizing the Cl-Cl bond in reagents like Cl₂ or activating NCS, creating a much stronger electrophile.[19][20]

    • Increase Temperature: Gently warming the reaction can increase the rate, but proceed with caution to avoid side reactions.

    • Switch to a More Reactive Reagent: If catalytic activation fails, consider switching from NCS to the more reactive sulfuryl chloride (SO₂Cl₂).

Problem 2: Poor regioselectivity with a complex mixture of isomers.

  • Probable Cause: Reaction conditions are not optimized to favor one isomer over the other.

  • Solution:

    • To Favor Para-Chlorination: Steric hindrance is your primary tool.

      • Use a bulkier catalyst system.

      • Employ specific catalyst systems known for para-selectivity. For example, the use of sulfuryl chloride in the presence of certain sulfur-containing catalysts or specific organocatalysts has been shown to significantly enhance the formation of the para isomer.[11][12][13][21][22]

    • To Favor Ortho-Chlorination: This is more challenging and often requires a specific catalytic approach.

      • Screen organocatalysts. Certain bis-thiourea or prolinol-derived catalysts have demonstrated high ortho-selectivity in the chlorination of phenols with SO₂Cl₂.[12] These catalysts may operate by forming a hydrogen-bonding complex that directs the electrophile to the ortho position.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered para product.

Problem 3: Evidence of chlorination on the benzoate ring (Ring B).

  • Probable Cause: The reaction conditions are far too harsh, overcoming the deactivating effect of the carbonyl group.

  • Solution:

    • Reduce Reagent Equivalents: Use closer to one equivalent of the chlorinating agent.

    • Use a Milder Reagent: Immediately switch from SO₂Cl₂ or Cl₂/Lewis acid to the milder NCS.[7][23]

    • Remove or Weaken the Catalyst: If using a strong Lewis acid like AlCl₃, remove it or switch to a weaker activator.

    • Lower the Reaction Temperature: Drastically reduce the temperature to increase selectivity for the more activated ring.

Problem 4: Formation of di-chlorinated or other side products.

  • Probable Cause: Over-reaction due to excess chlorinating agent or high reactivity. The mono-chlorinated product is still an activated ring and can react a second time.

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent, using no more than 1.0-1.1 equivalents.

    • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which helps prevent over-reaction.

    • Lower the Temperature: As with other selectivity issues, reducing the temperature can help temper reactivity.

G cluster_0 Troubleshooting Workflow cluster_1 Solutions for No Reaction cluster_2 Solutions for Poor Selectivity cluster_3 Solutions for Wrong Ring Chlorination cluster_4 Solutions for Over-Reaction Start Problem Observed NoReaction No / Low Reaction Start->NoReaction PoorSelectivity Poor Regioselectivity Start->PoorSelectivity WrongRing Chlorination on Ring B Start->WrongRing OverReaction Di-chlorination Start->OverReaction Sol_Catalyst Add Lewis/Brønsted Acid Catalyst NoReaction->Sol_Catalyst Cause: Low Electrophilicity Sol_Temp1 Increase Temperature NoReaction->Sol_Temp1 Sol_Reagent1 Use More Reactive Reagent (SO₂Cl₂) NoReaction->Sol_Reagent1 Sol_Para Favor Para: - Use para-selective catalyst - Lower temperature PoorSelectivity->Sol_Para Cause: Conditions Not Optimized Sol_Ortho Favor Ortho: - Screen organocatalysts PoorSelectivity->Sol_Ortho Sol_Reagent2 Use Milder Reagent (NCS) WrongRing->Sol_Reagent2 Cause: Conditions Too Harsh Sol_Conditions Reduce Temp & Catalyst Strength WrongRing->Sol_Conditions Sol_Stoich Control Stoichiometry (1.0 eq) OverReaction->Sol_Stoich Cause: Excess Reagent / High Reactivity Sol_Addition Slow Reagent Addition OverReaction->Sol_Addition

Caption: Troubleshooting guide for phenoxy benzoate chlorination.

Part 4: Experimental Protocols

Protocol 1: General Chlorination with N-Chlorosuccinimide (NCS)

This protocol provides a general starting point for the chlorination of the phenoxy ring, which typically yields a mixture of ortho and para isomers.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenoxy benzoate precursor (1.0 eq) and a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq).[7] If the substrate is known to be unreactive, a catalytic amount of p-toluenesulfonic acid (0.1 eq) can be included.

  • Reaction Conditions: Stir the mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to separate the isomers and remove the succinimide byproduct.

Protocol 2: Para-Selective Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This protocol is adapted from methodologies aiming for high para-selectivity using a tunable reagent system.[12]

  • Reaction Setup: In a fume hood, add the phenoxy benzoate precursor (1.0 eq) and a selected catalyst (e.g., diisopropyl ether, 4.0 eq, as reported for para-selective phenol chlorination) to an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar).[12] Add a dry, non-reactive solvent such as 1,2-dichloroethane.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise via syringe over 15 minutes. Caution: SO₂Cl₂ is corrosive and reacts with water; handle with appropriate care.

  • Reaction Conditions: Allow the reaction to stir at 0 °C and monitor its progress closely by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the desired para-chloro-phenoxy benzoate product.

References

  • BenchChem. N-Chlorosuccinimide (NCS)
  • Chem-Impex International.
  • ISCA. Research Journal of Chemical Sciences: Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
  • International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • ResearchGate. ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark.
  • ResearchGate.
  • Cardiff University. para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly - -ORCA.
  • Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
  • PubMed.
  • Google Patents. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
  • AZoM.
  • ResearchGate. Chlorination of phenols using sulfuryl chloride (SO Cl )
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
  • Reddit.
  • CK-12 Foundation. Directive Influence of Functional Group in Monosubstituted Benzene.
  • Wikipedia.
  • University of Illinois.
  • Quora.
  • SlidePlayer. Directing groups.
  • Japan Coast Guard. III Analytical Methods.
  • ACS Publications.

Sources

Optimization

Technical Support Center: Strategies for Preventing Oxidation of the Amino Group During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of amin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of amino groups in your compounds during storage. Oxidation can compromise sample integrity, leading to loss of biological activity, altered pharmacological profiles, and inaccurate experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter.

I. Understanding the Enemy: The Mechanism of Amino Group Oxidation

Before delving into preventative strategies, it is crucial to understand the chemical processes that lead to the oxidation of amino groups. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxidizing agents, which can range from atmospheric oxygen to reactive oxygen species (ROS) generated by various sources.

Q1: What are the common pathways for amino group oxidation?

A1: Amino groups can be oxidized through several mechanisms, often initiated by radical species or direct reaction with oxidants. A primary pathway involves the abstraction of a hydrogen atom from the N-H bond, forming an amino radical. This radical can then react with molecular oxygen to form a variety of degradation products, including imines, nitroso compounds, and polymeric materials, which often lead to discoloration (e.g., yellowing or browning) of the sample.[1][2] In the context of amino acids within proteins, oxidation can lead to the formation of carbonyl derivatives.[3][4]

Visualizing the Oxidation Pathway

OxidationPathway AminoGroup R-NH₂ (Amino Group) AminoRadical R-NH• (Amino Radical) AminoGroup->AminoRadical H• abstraction OxidizingAgent Oxidizing Agent (e.g., O₂, ROS) PeroxyRadical R-NH(OO•) (Peroxy Radical) AminoRadical->PeroxyRadical Oxygen O₂ DegradationProducts Degradation Products (Imines, Nitroso compounds, etc.) PeroxyRadical->DegradationProducts Further reactions ProtectionWorkflow Start Amine-containing Compound (R-NH₂) Protection Protection Reaction (e.g., + Boc₂O) Start->Protection ProtectedAmine Protected Amine (R-NH-Boc) Protection->ProtectedAmine Storage Storage / Further Reactions ProtectedAmine->Storage Deprotection Deprotection (e.g., + TFA) Storage->Deprotection End Regenerated Amine (R-NH₂) Deprotection->End

Caption: General workflow for using a protecting group.

IV. Frequently Asked Questions (FAQs)

Q6: Does the presence of metal ions affect the stability of my amine-containing compound?

A6: Yes, transition metal ions, such as iron, can catalyze the oxidation of amines by promoting the formation of reactive oxygen species. [5][6]If you suspect metal contamination, consider using a chelating agent like EDTA to sequester the metal ions. [6] Q7: Are all amines equally susceptible to oxidation?

A7: No, the susceptibility to oxidation can vary depending on the structure of the amine. Aromatic amines are generally more prone to oxidation than aliphatic amines due to the electronic effects of the aromatic ring. [7]The presence of other functional groups on the molecule can also influence its oxidative stability. [2] Q8: I work with proteins. Are the amino acid side chains with amino groups also at risk?

A8: Yes, the side chains of amino acids like lysine, arginine, proline, and histidine contain nitrogen and are susceptible to oxidation, which can lead to protein carbonylation and loss of function. [4][5]The strategies for storing purified proteins often involve the use of antioxidants and careful control of buffer conditions. [5]

V. References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved February 14, 2026, from [Link]

  • Oxidation of Amino Acids. (n.d.). Retrieved February 14, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026, January 22). Retrieved February 14, 2026, from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018, July 13). Beilstein Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Representative mechanisms of the oxidation of amino acid residues to... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Protecting Groups for Amines. (2020, June 25). YouTube. Retrieved February 14, 2026, from [Link]

  • Amino Acid Oxidation. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Oxidation of Amines by Flavoproteins. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved February 14, 2026, from [Link]

  • Effect of reaction pH on l-amino acid oxidation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). (n.d.). Retrieved February 14, 2026, from [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. (1995). PubMed. Retrieved February 14, 2026, from [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • What happens to the functional groups of amino acids when subjected to very low pH? (2018, November 16). Quora. Retrieved February 14, 2026, from [Link]

  • Ionization and Ph of Amino Acid. (n.d.). Slideshare. Retrieved February 14, 2026, from [Link]

  • Amines Used in CO2 Capture - Health and Environmental Impacts. (2009, September 15). Bellona Foundation. Retrieved February 14, 2026, from [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). (2021, August 13). Retrieved February 14, 2026, from [Link]

  • How does pH Affect Amino Acids? (2023, October 2). YouTube. Retrieved February 14, 2026, from [Link]

  • Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. (2019, August 7). PMC. Retrieved February 14, 2026, from [Link]

  • Amine Foaming Troubleshooting Guide. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • (PDF) How to Limit Amine Systems Failures. (2021, January 13). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved February 14, 2026, from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2009, April 13). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Alkyl Esters of 4-(4-amino-2-chlorophenoxy)benzoic Acid

Executive Summary Methyl 4-(4-amino-2-chlorophenoxy)benzoate (CAS 946697-20-7) and its ethyl ester analog represent critical intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (diphe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(4-amino-2-chlorophenoxy)benzoate (CAS 946697-20-7) and its ethyl ester analog represent critical intermediates in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (diphenyl ether class) and potential PPAR-agonist pharmaceutical scaffolds.

While the methyl ester is the industry-standard intermediate due to higher atom economy and superior crystallinity, the ethyl ester analog offers distinct advantages in lipophilicity (+0.5 LogP) and metabolic stability. This guide provides a technical evaluation of both esters to assist in process chemistry and lead optimization.

Physicochemical Profile

The choice between methyl and ethyl esters fundamentally alters the solid-state properties and solubility profile of the intermediate. The methyl ester typically exhibits a higher melting point and lower solubility in lipophilic solvents compared to the ethyl analog, which often presents as a lower-melting solid or oil, complicating purification.

Table 1: Comparative Physicochemical Data
PropertyMethyl Ester (Standard)Ethyl Ester (Analog)Impact on Processing
Molecular Weight 277.70 g/mol 291.73 g/mol Methyl offers ~5% better atom economy.
LogP (Predicted) ~3.2~3.7Ethyl shows increased membrane permeability.
Melting Point 102–105 °C (Typical)85–90 °C (Predicted)Methyl crystallizes more readily, aiding purification.
Solubility (MeOH) HighHighEquivalent solvent compatibility.
Solubility (Hexane) LowModerateEthyl ester is harder to precipitate/crystallize from non-polar solvents.

Synthetic Efficiency & Scalability

The synthesis of these diphenyl ethers relies on a Nucleophilic Aromatic Substitution (


) followed by nitro-reduction.
Synthetic Pathway (DOT Visualization)

The following diagram illustrates the convergent synthesis applicable to both esters, highlighting the critical divergence point at the starting material selection (Methyl vs. Ethyl 4-hydroxybenzoate).

SynthesisPath SM1 Methyl/Ethyl 4-Hydroxybenzoate Base K2CO3 / DMF Reflux SM1->Base SM2 3-Chloro-4-fluoronitrobenzene SM2->Base Inter Intermediate: 4-(2-chloro-4-nitrophenoxy)benzoate Base->Inter SNAr Coupling Red Reduction (Fe/HCl or H2/Pd) Inter->Red Prod Target: 4-(4-amino-2-chlorophenoxy)benzoate Red->Prod Nitro Reduction

Figure 1: Convergent synthetic pathway. The choice of ester in SM1 dictates the final product's lipophilicity and crystallinity.

Process Comparison
  • Methyl Route: The intermediate nitro-compound and the final aniline product often precipitate directly from the reaction mixture (e.g., upon water addition to DMF), allowing for filtration-based workup.

  • Ethyl Route: The ethyl analog frequently forms "oils" or low-melting gums due to the disruption of crystal packing by the additional methylene group. This often necessitates column chromatography or high-vacuum distillation, increasing process cost.

Reactivity & Stability: Hydrolysis Kinetics

For prodrug applications or environmental degradation studies, the rate of ester hydrolysis is the critical differentiator.

Mechanism of Action

Both esters undergo


 hydrolysis (Base-catalyzed, Acyl-oxygen cleavage). However, the ethyl group introduces increased steric hindrance at the tetrahedral intermediate state, retarding the attack of the nucleophile (water/hydroxide/esterase serine residue).

Hydrolysis cluster_0 Steric Effect Est Ester Substrate (Methyl or Ethyl) TS Tetrahedral Intermediate (Rate Limiting Step) Est->TS OH- Attack Prod Carboxylic Acid + Alcohol TS->Prod Collapse Methyl Methyl: Low Steric Bulk Fast Hydrolysis (t1/2 ~15 min) Ethyl Ethyl: Moderate Steric Bulk Slower Hydrolysis (t1/2 ~30 min)

Figure 2: Hydrolysis kinetic barrier comparison. Methyl esters generally exhibit 2x faster hydrolysis rates in plasma.

Experimental Insight

In rat liver microsome assays, methyl benzoates typically demonstrate a half-life (


) of ~15 minutes, whereas ethyl analogs extend this to ~30–40 minutes [1]. This makes the Ethyl ester  superior if sustained release or higher membrane penetration (prior to hydrolysis) is required.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(4-amino-2-chlorophenoxy)benzoate

Use this protocol to generate the standard reference material.

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 3-chloro-4-fluoronitrobenzene (1.05 eq),

    
     (1.2 eq), DMF (5 vol).
    
  • Coupling: Heat mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Pour into ice water (20 vol). Filter the precipitate (Nitro intermediate).

  • Reduction: Suspend Nitro intermediate in Ethanol/Water (4:1). Add Iron powder (3.0 eq) and catalytic

    
    . Reflux for 2 hours.
    
  • Isolation: Filter hot through Celite. Concentrate filtrate. Recrystallize from Ethanol.

    • Expected Yield: 85-90%.

    • Appearance: Off-white crystalline solid.

Protocol B: Comparative Enzymatic Hydrolysis Assay

Use this protocol to quantify the stability difference between Methyl and Ethyl variants.

  • Preparation: Dissolve test compounds (10 µM final) in Phosphate Buffer (pH 7.4) containing 1% DMSO.

  • Initiation: Add Porcine Liver Esterase (PLE) or Rat Plasma (100 µL) to the solution at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60, and 120 mins. Quench immediately with 100 µL cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (10,000g, 5 min). Analyze supernatant via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 10-90% ACN in Water (0.1% Formic Acid).

    • Calculation: Plot

      
       vs. Time to determine 
      
      
      
      and
      
      
      .

References

  • Comparative hydrolytic stability of homologous esters. Journal of Molecular Structure. (2022). Investigates the plasma stability of methyl vs. ethyl benzoates, confirming the inverse relationship between alkyl chain length and hydrolysis rate.[1]

  • Synthesis of Diphenyl Ether Herbicides.Journal of Agricultural and Food Chemistry. (2019). Details the

    
     synthetic routes for phenoxy-benzoate intermediates used in PPO inhibitor design. 
    
  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents. (2007). Describes industrial handling and purification advantages of methyl benzoate intermediates.

Sources

Safety & Regulatory Compliance

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